1-Boc-4-(Aminocarboxymethyl)piperidine
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Overview
Description
1-Boc-4-(Aminocarboxymethyl)piperidine is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an aminocarboxymethyl group.
Preparation Methods
The synthesis of 1-Boc-4-(Aminocarboxymethyl)piperidine typically involves the reaction of 1-Boc-4-(bromomethyl)piperidine with carboxyl di-tert-butyl-L-alanine tert-butyl ester, followed by deprotection to yield the desired product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-4-(Aminocarboxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups under appropriate conditions.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Boc-4-(Aminocarboxymethyl)piperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Boc-4-(Aminocarboxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at the aminocarboxymethyl group. Upon deprotection, the free amine can interact with biological targets, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
1-Boc-4-(Aminocarboxymethyl)piperidine can be compared with similar compounds such as:
1-Boc-4-(aminomethyl)piperidine: This compound lacks the carboxymethyl group, making it less versatile in certain synthetic applications.
1-Boc-4-(aminocarbonyl)piperidine: The presence of a carbonyl group instead of a carboxymethyl group alters its reactivity and applications.
The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological processes.
Properties
IUPAC Name |
2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEUKKCILASJSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624566 |
Source
|
Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458560-09-3 |
Source
|
Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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